Cas no 6512-67-0 ((3S,4S)-3-(4-hydroxy-3,5-dimethoxybenzyl)-4-(4-hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one)

(3S,4S)-3-(4-hydroxy-3,5-dimethoxybenzyl)-4-(4-hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one structure
6512-67-0 structure
Nome del prodotto:(3S,4S)-3-(4-hydroxy-3,5-dimethoxybenzyl)-4-(4-hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one
Numero CAS:6512-67-0
MF:C21H24O7
MW:388.411067008972
CID:1684238
PubChem ID:192827

(3S,4S)-3-(4-hydroxy-3,5-dimethoxybenzyl)-4-(4-hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one Proprietà chimiche e fisiche

Nomi e identificatori

    • (3S,4S)-3-(4-hydroxy-3,5-dimethoxybenzyl)-4-(4-hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one
    • 2(3H)-Furanone, dihydro-3-((4-hydroxy-3,5-dimethoxyphenyl)methyl)-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3S-trans)-
    • (3S,4S)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
    • UNII-2VJD5SJF7V
    • Q27894502
    • BDBM50259876
    • 2(3H)-FURANONE, DIHYDRO-3-(4-HYDROXY-3,5-DIMETHOXYBENZYL)-4-VANILLYL-
    • Thujaplicatin methyl ether
    • (3S,4S)-DIHYDRO-3-((4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYL)-4-((4-HYDROXY-3-METHOXYPHENYL)METHYL)-2(3H)-FURANONE
    • 2(3H)-FURANONE, DIHYDRO-3-((4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYL)-4-((4-HYDROXY-3-METHOXYPHENYL)METHYL)-, (3S,4S)-
    • 2VJD5SJF7V
    • DTXSID40215434
    • (-)-thujaplicatintrimethyl ether
    • CHEMBL469917
    • 6512-67-0
    • Inchi: InChI=1S/C21H24O7/c1-25-17-8-12(4-5-16(17)22)6-14-11-28-21(24)15(14)7-13-9-18(26-2)20(23)19(10-13)27-3/h4-5,8-10,14-15,22-23H,6-7,11H2,1-3H3/t14-,15+/m1/s1
    • Chiave InChI: XMLWGUKRPGLJGA-CABCVRRESA-N
    • Sorrisi: COC1=CC(=CC(=C1O)OC)CC2C(COC2=O)CC3=CC(=C(C=C3)O)OC

Proprietà calcolate

  • Massa esatta: 388.15222
  • Massa monoisotopica: 388.152
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 7
  • Complessità: 499
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 94.4Ų
  • XLogP3: 3.2

Proprietà sperimentali

  • Densità: 1.287
  • Punto di ebollizione: 614.4°C at 760 mmHg
  • Punto di infiammabilità: 216.2°C
  • Indice di rifrazione: 1.593
  • PSA: 94.45

(3S,4S)-3-(4-hydroxy-3,5-dimethoxybenzyl)-4-(4-hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one Letteratura correlata

Fornitori consigliati
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.